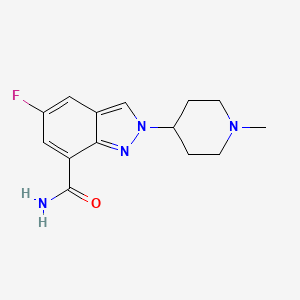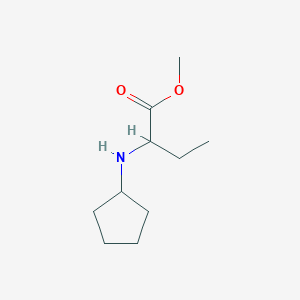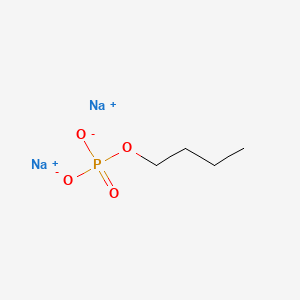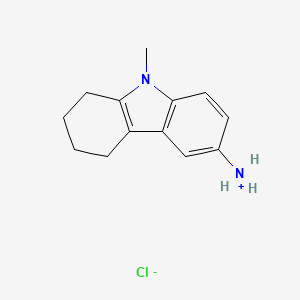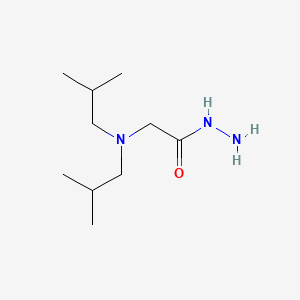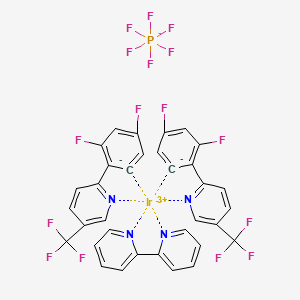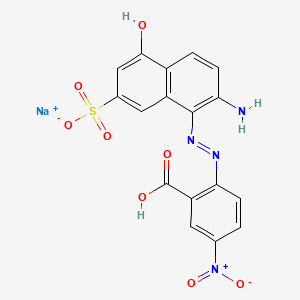
Benzoic acid, 2-((2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, monosodium salt is a complex organic compound. It is often used in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfonate group, which makes it highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl, nitro, and sulfonate groups under controlled pH conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated aromatics, sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology
Biological Staining: Utilized in staining techniques for microscopy.
Enzyme Inhibition Studies: Acts as an inhibitor in certain biochemical assays.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties.
Diagnostic Agents: Used in diagnostic tests and imaging.
Industry
Textile Industry: Applied in dyeing processes.
Food Industry: Used as a colorant in some food products.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Interacts with cellular pathways, affecting processes such as signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar structures but different functional groups.
Azo Compounds: Other azo compounds with varying substituents.
Uniqueness
Solubility: The presence of the sulfonate group enhances water solubility.
Reactivity: The combination of nitro, hydroxyl, and amino groups provides unique reactivity patterns.
This outline provides a comprehensive overview of the compound and its various aspects
Propriétés
Numéro CAS |
67815-66-1 |
|---|---|
Formule moléculaire |
C17H11N4NaO8S |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
sodium;7-amino-8-[(2-carboxy-4-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N4O8S.Na/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);/q;+1/p-1 |
Clé InChI |
HXNKYOMYRHLTNN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
